molecular formula C9H10BrNO2 B1372174 2-Bromo-N-methoxy-N-methylbenzamide CAS No. 899425-05-9

2-Bromo-N-methoxy-N-methylbenzamide

Cat. No. B1372174
CAS RN: 899425-05-9
M. Wt: 244.08 g/mol
InChI Key: DFCHDGWEZWJPAM-UHFFFAOYSA-N
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Description

“2-Bromo-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C8H8BrNO . It is a derivative of benzamide, which is an amide corresponding to benzoic acid .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-methoxy-N-methylbenzamide” consists of a benzene ring substituted with a bromine atom and an N-methoxy-N-methyl amide group . The molecular weight of the compound is 214.059 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-N-methoxy-N-methylbenzamide is utilized in the synthesis of various heterocyclic compounds. For instance, Kametani et al. (1972) demonstrated the use of this compound in the synthesis of narwedine-type enones through photochemical cyclisation techniques. This process involves the irradiation of related benzamide compounds, leading to the formation of specific enones which are crucial in heterocyclic compound synthesis (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).

Application in Pharmacology

In the field of pharmacology, derivatives of 2-Bromo-N-methoxy-N-methylbenzamide have been explored for potential neuroleptic properties. For example, Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides from corresponding benzamides. These compounds, particularly those with a lipophilic aromatic substituent, showed potential as antidopaminergic agents, suggesting their utility in the development of novel medications (Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).

Application in Photodynamic Therapy

Research has also explored the application of benzamide derivatives in photodynamic therapy, particularly in the treatment of cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzamide derivative groups, demonstrating their potential as Type II photosensitizers in cancer treatment through photodynamic therapy. The high singlet oxygen quantum yield of these compounds makes them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).

Role in Synthetic Organic Chemistry

In synthetic organic chemistry, benzamide derivatives, including those related to 2-Bromo-N-methoxy-N-methylbenzamide, are often used as intermediates. Reitz and Massey (1990) described the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation and reaction processes, highlighting the compound's utility in the synthesis of various organic molecules (Reitz & Massey, 1990).

properties

IUPAC Name

2-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCHDGWEZWJPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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